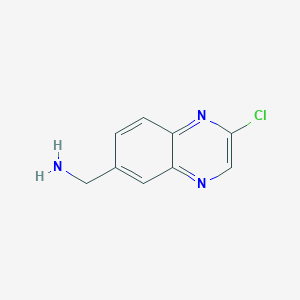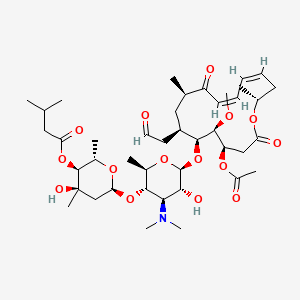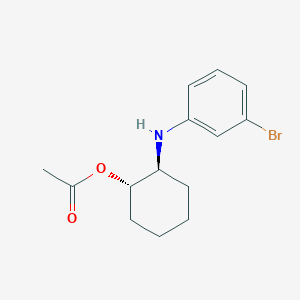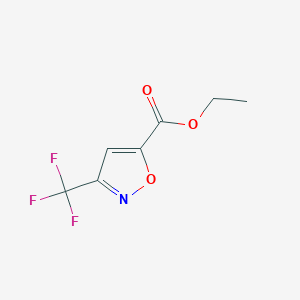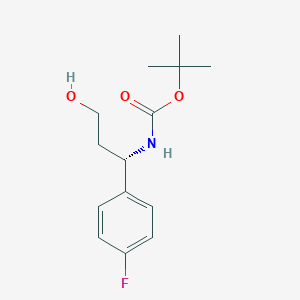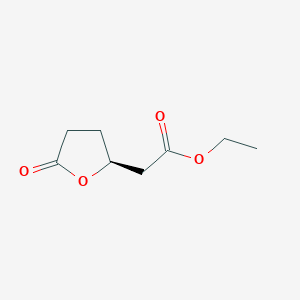
Ethyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate typically involves the esterification of (S)-2-(5-oxotetrahydrofuran-2-yl)acetic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
(S)-2-(5-oxotetrahydrofuran-2-yl)acetic acid+ethanolacid catalystEthyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield (S)-2-(5-oxotetrahydrofuran-2-yl)acetic acid and ethanol.
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: (S)-2-(5-oxotetrahydrofuran-2-yl)acetic acid and ethanol.
Reduction: Ethyl (S)-2-(5-hydroxytetrahydrofuran-2-yl)acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of fine chemicals and as a precursor for various functional materials.
Mecanismo De Acción
The mechanism of action of Ethyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrahydrofuran ring and ester functional group play crucial roles in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Ethyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl (S)-2-(5-hydroxytetrahydrofuran-2-yl)acetate: Differing by the presence of a hydroxyl group instead of a carbonyl group.
Mthis compound: Differing by the presence of a methyl ester instead of an ethyl ester.
Ethyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate: Differing by the stereochemistry at the chiral center.
Propiedades
Fórmula molecular |
C8H12O4 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
ethyl 2-[(2S)-5-oxooxolan-2-yl]acetate |
InChI |
InChI=1S/C8H12O4/c1-2-11-8(10)5-6-3-4-7(9)12-6/h6H,2-5H2,1H3/t6-/m0/s1 |
Clave InChI |
YBRXZUCWNYTTGZ-LURJTMIESA-N |
SMILES isomérico |
CCOC(=O)C[C@@H]1CCC(=O)O1 |
SMILES canónico |
CCOC(=O)CC1CCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12952282.png)
